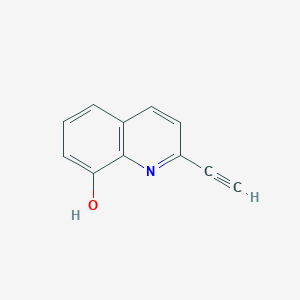
4-Phenylthiazole-2-carbonylchloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylthiazole-2-carbonylchloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a phenyl group attached to the thiazole ring and a carbonyl chloride functional group at the second position. It is used in various chemical syntheses due to its reactivity and versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylthiazole-2-carbonylchloride typically involves the reaction of 4-phenylthiazole with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic and corrosive gas. The general reaction scheme is as follows:
4-Phenylthiazole+Phosgene→this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle phosgene safely and efficiently. The process includes rigorous safety measures, such as proper ventilation, use of protective equipment, and real-time monitoring of reaction parameters.
Types of Reactions:
Substitution Reactions: The carbonyl chloride group in this compound is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.
Reduction Reactions: The compound can be reduced to 4-phenylthiazole-2-carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, the phenyl group can undergo oxidation under strong oxidative conditions, leading to various oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are used under mild to moderate conditions, often in the presence of a base like triethylamine.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Major Products:
Amides, esters, and thioesters: from nucleophilic substitution.
4-Phenylthiazole-2-carboxylic acid: from reduction.
科学研究应用
4-Phenylthiazole-2-carbonylchloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: It serves as a precursor in the synthesis of drugs with antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 4-Phenylthiazole-2-carbonylchloride depends on its application. In biological systems, it may act by modifying specific proteins or enzymes through covalent bonding with nucleophilic residues (e.g., lysine or cysteine). This modification can alter the activity of the target protein, leading to therapeutic effects such as inhibition of microbial growth or reduction of inflammation.
相似化合物的比较
4-Phenylthiazole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of carbonyl chloride.
4-Phenylthiazole-2-thiol: Contains a thiol group at the second position.
4-Phenylthiazole-2-amine: Features an amine group at the second position.
Uniqueness: 4-Phenylthiazole-2-carbonylchloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
属性
分子式 |
C10H6ClNOS |
|---|---|
分子量 |
223.68 g/mol |
IUPAC 名称 |
4-phenyl-1,3-thiazole-2-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNOS/c11-9(13)10-12-8(6-14-10)7-4-2-1-3-5-7/h1-6H |
InChI 键 |
LTOGAISOCVXTQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


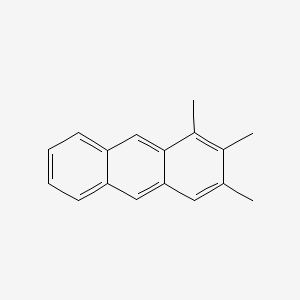

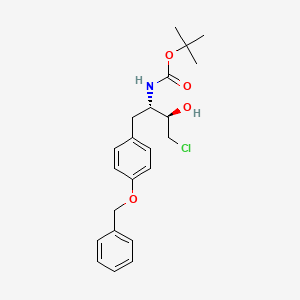
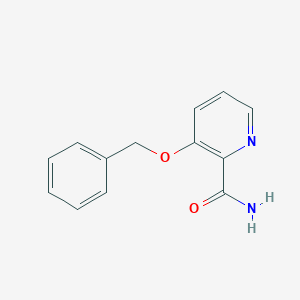
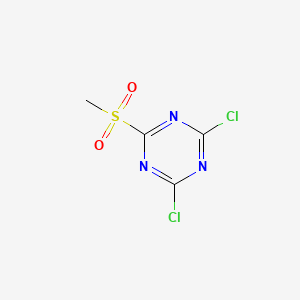
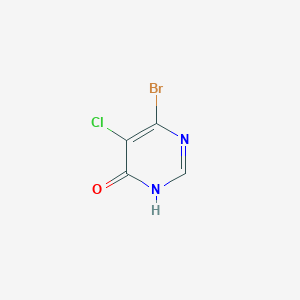
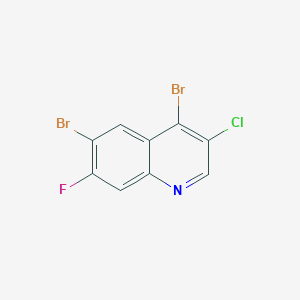

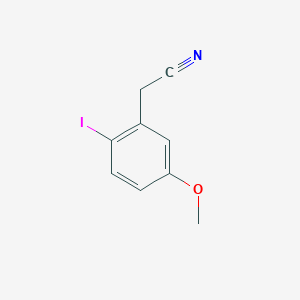
![3'-(2-Cyanoethyl)5'-ethyl2',6'-dimethyl-[3,4'-bipyridine]-3',5'-dicarboxylate](/img/structure/B13130475.png)

![(6e)-6-Imino-1-[2-methyl-4-(propan-2-yl)phenyl]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B13130477.png)
![tert-butyl N-[3-[7-[(2-methylphenyl)methyl]-8-oxo-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-11-yl]propyl]carbamate](/img/structure/B13130485.png)
